CPTH2-Alkyne: A Technical Guide to a Novel NAT10 Inhibitor
CPTH2-Alkyne: A Technical Guide to a Novel NAT10 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPTH2-Alkyne is a synthetic, cell-active small molecule that functions as a potent inhibitor of N-acetyltransferase 10 (NAT10). As an alkyne-tagged analog of the known histone acetyltransferase (HAT) inhibitor CPTH2, this compound offers a unique tool for chemical biology, enabling the investigation of NAT10's role in various cellular processes through "click" chemistry applications. This technical guide provides an in-depth overview of CPTH2-Alkyne, its mechanism of action, experimental protocols, and its potential applications, particularly in the context of laminopathies and cancer.
Introduction to CPTH2-Alkyne
CPTH2-Alkyne is a derivative of cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone (CPTH2), a compound initially identified as a histone acetyltransferase (HAT) inhibitor. CPTH2-Alkyne is specifically designed as a chemical probe to study the function and targets of N-acetyltransferase 10 (NAT10), the only known enzyme responsible for cytidine (B196190) acetylation on RNA. The presence of a terminal alkyne group allows for covalent modification with reporter tags (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".
Chemical Properties:
| Property | Value |
| Chemical Formula | C17H16ClN3S |
| Molecular Weight | 329.85 g/mol |
| CAS Number | 1613116-16-7 |
Mechanism of Action: Inhibition of NAT10
The primary mechanism of action of CPTH2-Alkyne is the inhibition of the enzymatic activity of NAT10. NAT10 is a crucial enzyme that catalyzes the N4-acetylation of cytidine (ac4C) on various RNA species, including mRNA, tRNA, and rRNA. This modification plays a significant role in regulating RNA stability, translation, and other cellular processes.
In the context of laminopathies, diseases caused by mutations in the LMNA gene, the inhibition of NAT10 by CPTH2-Alkyne or its analog, Remodelin, has been shown to correct cellular defects.[1][2] Laminopathies are often characterized by misshapen nuclei and altered chromatin organization.[1][3] The proposed mechanism involves the reorganization of the microtubule network.[1][2] NAT10 is known to acetylate microtubules, and its inhibition is thought to release mechanical stress on the nuclear envelope, thereby restoring a more normal nuclear morphology.[1]
Signaling Pathway in Laminopathy Correction
The inhibition of NAT10 by compounds like CPTH2-Alkyne initiates a signaling cascade that leads to the amelioration of cellular phenotypes in laminopathies. A simplified representation of this pathway is depicted below.
Quantitative Data
While specific IC50 values for CPTH2-Alkyne are not widely published, data for the related compound Remodelin, another NAT10 inhibitor, provides a useful reference for its potency.
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| Remodelin | NAT10 | Cell Proliferation | 20 µM | PC-3 (Prostate Cancer) | Not explicitly cited |
| Remodelin | NAT10 | Cell Proliferation | 20 µM | VCaP (Prostate Cancer) | Not explicitly cited |
Note: The provided IC50 values are for Remodelin and serve as an estimate for the activity of CPTH2-Alkyne.
Experimental Protocols
The alkyne tag on CPTH2-Alkyne makes it a versatile tool for various experimental applications, primarily through "click" chemistry. Below are representative protocols for its use.
Synthesis of CPTH2-Alkyne
A detailed, step-by-step synthesis protocol for CPTH2-Alkyne is not publicly available. However, its synthesis would likely follow a multi-step route common for thiazole (B1198619) derivatives. A plausible synthetic approach would involve the Hantzsch thiazole synthesis to form the core thiazole ring, followed by the introduction of the hydrazone and cyclopentylidene moieties, and finally, the attachment of an alkyne group to the chlorophenyl ring, likely via a Sonogashira coupling reaction.
Cellular Labeling with CPTH2-Alkyne using Click Chemistry
This protocol describes the general steps for labeling cellular targets of CPTH2-Alkyne using a fluorescent azide (B81097) reporter.
Materials:
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CPTH2-Alkyne
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Cells of interest (e.g., laminopathy patient-derived fibroblasts)
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Cell culture medium
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Fluorescent azide (e.g., Azide-Fluor 488)
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Copper(II) sulfate (B86663) (CuSO4)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Sodium ascorbate (B8700270)
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Phosphate-buffered saline (PBS)
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Fixative (e.g., 4% paraformaldehyde)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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Imaging medium
Procedure:
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Cell Treatment:
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Plate cells in a suitable format for imaging (e.g., glass-bottom dishes).
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Treat cells with the desired concentration of CPTH2-Alkyne (e.g., 10-50 µM) in cell culture medium for a specified time (e.g., 4-24 hours).
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Include a vehicle control (e.g., DMSO).
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Cell Fixation and Permeabilization:
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Wash the cells twice with PBS.
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Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
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Wash the cells three times with PBS.
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Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
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Wash the cells three times with PBS.
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Click Reaction:
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Prepare the click reaction cocktail. For a 100 µL reaction, mix:
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1 µL of 10 mM fluorescent azide stock
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2 µL of 50 mM CuSO4 stock
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2 µL of 50 mM THPTA stock
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93 µL of PBS
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2 µL of freshly prepared 500 mM sodium ascorbate stock
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Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
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Wash the cells three times with PBS.
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Imaging:
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Add imaging medium to the cells.
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Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
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Applications and Future Directions
CPTH2-Alkyne is a valuable research tool with several potential applications:
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Target Identification and Validation: The alkyne tag allows for the identification of direct binding partners of CPTH2-Alkyne in cells using affinity purification followed by mass spectrometry.
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Imaging and Localization Studies: The compound can be used to visualize the subcellular localization of NAT10 activity and its modulation by various stimuli.
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Drug Development: As an inhibitor of NAT10, CPTH2-Alkyne and its derivatives represent a promising starting point for the development of therapeutics for laminopathies and certain types of cancer where NAT10 is overexpressed.
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Understanding RNA Modification: By specifically targeting NAT10, CPTH2-Alkyne can help elucidate the downstream consequences of inhibiting ac4C RNA modification.
Future research will likely focus on optimizing the potency and selectivity of CPTH2-Alkyne, as well as exploring its efficacy in in vivo models of disease. The development of a detailed synthesis protocol would also greatly facilitate its broader use in the scientific community.
Conclusion
CPTH2-Alkyne is a powerful chemical probe for studying the function of NAT10. Its ability to inhibit NAT10 and its utility in click chemistry applications make it an invaluable tool for researchers in the fields of cell biology, drug discovery, and epigenetics. The insights gained from using CPTH2-Alkyne will undoubtedly contribute to a better understanding of the roles of NAT10 in health and disease, and may pave the way for novel therapeutic strategies. of NAT10 in health and disease, and may pave the way for novel therapeutic strategies.
